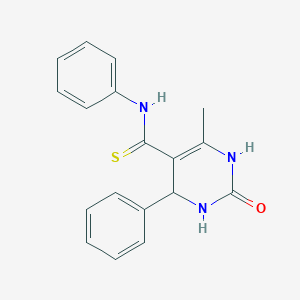

6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Description

6-Methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a dihydropyrimidine derivative characterized by:

- Position 2: A ketone (oxo) group.

- Position 4: A phenyl substituent.

- Position 5: A carbothioamide (-C(=S)-NH₂) group.

- N-substituent: A phenyl group.

- Position 6: A methyl group.

This scaffold is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities. However, the carbothioamide moiety and diphenyl substitution pattern distinguish it from common analogs.

Properties

IUPAC Name |

6-methyl-2-oxo-N,4-diphenyl-3,4-dihydro-1H-pyrimidine-5-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-15(17(23)20-14-10-6-3-7-11-14)16(21-18(22)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,23)(H2,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQRHNXZEOIQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of N-aryl-3-oxobutanamides with aromatic aldehydes and N-methylthiourea in the presence of a catalyst such as sodium hydrogen sulfate. The reaction typically takes place in ethanol under controlled temperature and pressure conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 6-Methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has shown promise in studies related to enzyme inhibition and receptor binding. Its structural similarity to natural substrates makes it a valuable tool for probing biological pathways.

Medicine: The compound has been investigated for its potential medicinal properties, including antiviral, anti-inflammatory, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including the development of new materials and technologies.

Mechanism of Action

The mechanism by which 6-Methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related tetrahydropyrimidines and pyrimidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Position 2: Oxo vs. Thioxo groups enhance radical scavenging via sulfur’s electron-donating capacity.

Position 5: Carbothioamide vs. This could enhance membrane permeability but reduce aqueous solubility.

Substituents at N and Position 4 :

- Diphenyl vs. Heteroaryl/Alkyl : The target’s diphenyl groups may enhance π-π stacking interactions in biological targets, whereas furan () or alkyl substituents () alter steric and electronic profiles.

- Electron-Donating Groups : Methoxy or methyl substituents () modulate electron density, affecting reactivity and binding.

Biological Activity

6-Methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on its potential as an inhibitor of various enzymes and its effects on different cell lines.

Chemical Structure and Properties

The molecular formula of 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is , with a molecular weight of approximately 307.35 g/mol. The compound features a tetrahydropyrimidine core substituted with methyl and diphenyl groups, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Topoisomerase Inhibition :

- It has been reported as a potent inhibitor of topoisomerase II enzymes (TopoIIα and TopoIIβ), which are crucial for DNA replication and repair. Inhibiting these enzymes can lead to apoptosis in cancer cells. Studies show that derivatives of similar compounds can induce G2/M phase arrest in cancer cell lines, leading to reduced proliferation and increased apoptosis .

-

Antiviral Activity :

- Some derivatives have been evaluated for their inhibitory effects on HIV integrase. For instance, compounds similar to 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide demonstrated significant inhibition of strand transfer reactions in vitro with IC50 values as low as 0.65 µM . However, these compounds did not exhibit effective anti-HIV activity in cell cultures below cytotoxic concentrations.

- Antitumor Properties :

Table 1: Summary of Biological Activities

Study Example: Topoisomerase II Inhibition

A study by Matias-Barrios et al. highlighted that certain derivatives effectively inhibited both TopoIIα and TopoIIβ activities while promoting apoptosis in prostate cancer cells. This suggests a potential therapeutic application for compounds based on the tetrahydropyrimidine structure .

Study Example: Antiviral Properties

In research focused on HIV integrase inhibitors, various derivatives were synthesized and tested for their ability to inhibit the strand transfer reaction necessary for viral DNA integration into host DNA. The most active derivative showed promising results but was limited by cytotoxicity in cultured cells .

Q & A

Q. What are the standard synthetic routes for 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide?

- Methodological Answer : The synthesis typically involves condensation reactions and cyclization processes to form the tetrahydropyrimidine core. Common starting materials include substituted phenyl derivatives (e.g., 3-ethoxy-4-hydroxyphenyl) and amines (e.g., o-toluidine). Reagents such as triethylamine or acetic anhydride are used to facilitate reactions, with solvents like ethanol or acetone optimized for yield and purity . For example:

- Step 1 : Condensation of ethyl 4-hydroxybenzoate with o-toluidine under reflux in ethanol.

- Step 2 : Cyclization using thiourea or thioamide precursors under acidic conditions.

Temperature control (e.g., 80–100°C) and solvent polarity adjustments are critical to prevent intermediate decomposition .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is pivotal for verifying the tetrahydropyrimidine ring and substituent positions. Mass Spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For example:

- ¹H NMR : Peaks at δ 2.1–2.3 ppm confirm the methyl group, and aromatic protons appear between δ 7.0–7.5 ppm .

- MS : Molecular ion peaks align with the expected m/z (e.g., 306.32 for ethyl derivatives) .

X-ray crystallography has been used to resolve stereochemical ambiguities in related analogs .

Q. What are the known biological activities of this compound?

- Methodological Answer : Studies on structurally similar tetrahydropyrimidines reveal:

- Antimicrobial Activity : Inhibition of Proteus vulgaris and Pseudomonas aeruginosa via thioamide substitution (MIC: 12.5–50 µg/mL) .

- Enzyme Inhibition : Potent activity against kinases (IC₅₀: <1 µM) through interactions with the ATP-binding pocket .

- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., IC₅₀: 8.7 µM in MCF-7) via thiophene or oxadiazole substituents .

Bioactivity is highly dependent on substituent electronegativity and steric effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer : Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require lower temperatures (40–60°C) to avoid side reactions .

- Catalyst Use : Triethylamine or HATU improves coupling efficiency in carboxamide formation .

- Workup Strategies : Gradient column chromatography (silica gel, hexane/EtOAc) resolves regioisomeric impurities .

For example, substituting ethanol with acetone increased yield from 65% to 82% in a cyclization step .

Q. How can discrepancies between in vitro and in vivo biological activity data be addressed?

- Methodological Answer : Common strategies include:

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability. Poor solubility often explains in vitro-to-in vivo gaps .

- Prodrug Design : Esterification of carboxyl groups (e.g., ethyl → methyl esters) improves membrane permeability .

- Dose Optimization : In vivo efficacy may require higher doses due to protein binding or rapid clearance .

Orthogonal assays (e.g., SPR for target engagement) validate mechanism-specific activity .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : SAR focuses on:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances kinase inhibition .

- Ring Modifications : Replacing the thioxo group with oxo reduces antibacterial activity but improves anticancer potency .

- Bioisosteric Replacement : Thiophene ↔ oxadiazole swaps balance lipophilicity and H-bonding capacity .

Computational docking (e.g., AutoDock Vina) predicts binding modes to guide synthesis .

Q. How can advanced analytical methods resolve structural ambiguities in derivatives?

- Methodological Answer : 2D NMR Techniques (e.g., COSY, NOESY) differentiate regioisomers by correlating proton environments . X-ray crystallography unambiguously assigns stereochemistry, as demonstrated for ethyl 4-(3-bromophenyl) analogs . For ambiguous MS fragments, tandem MS/MS identifies cleavage patterns (e.g., loss of CO₂ from carboxylate groups) .

Q. What challenges arise in designing multi-step synthesis pathways for novel analogs?

- Methodological Answer : Key challenges include:

- Intermediate Stability : Thiomorpholinyl intermediates are prone to oxidation; inert atmospheres (N₂/Ar) are essential .

- Functional Group Compatibility : Ester groups may hydrolyze under basic conditions, requiring protective groups (e.g., Boc) .

- Scale-Up Limitations : Low-yielding steps (e.g., <50%) necessitate flow chemistry or microwave-assisted synthesis .

Reaction monitoring via real-time FTIR ensures intermediate stability during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.